Tert-butyl methyl(3-nitrophenyl)carbamate

Description

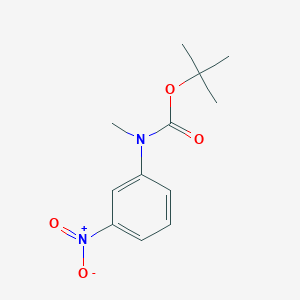

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILMFFGDPISPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468098 | |

| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528882-15-7 | |

| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl methyl(3-nitrophenyl)carbamate: Synthesis, Characterization, and Application

Abstract: This guide provides an in-depth exploration of Tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in synthetic organic chemistry. While a dedicated CAS number for this specific compound is not widely indexed, reflecting its common role as a transient intermediate synthesized on-demand, this document establishes its identity and utility. We will focus on its logical synthesis from its immediate precursor, N-methyl-3-nitroaniline, detailing the mechanism, protocol, and characterization. Furthermore, this guide will elucidate its strategic importance in drug discovery and development, particularly as a protected building block for constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

This compound, also known by its systematic name N-Boc-N-methyl-3-nitroaniline, is a nitroaromatic compound featuring a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a crucial element in multi-step synthesis, rendering the otherwise reactive N-methylamino group inert to a wide range of reaction conditions before its strategic removal.

The direct precursor for its synthesis is N-methyl-3-nitroaniline.

Table 1: Physicochemical Properties of the Precursor, N-methyl-3-nitroaniline

| Property | Value | Source |

| CAS Number | 619-26-1 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][3] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to brown powder/solid | [2][4] |

| Melting Point | 64-68 °C | [2] |

| Boiling Point | ~274.7 °C (Predicted) | [2] |

| IUPAC Name | N-methyl-3-nitroaniline | [1] |

Based on the addition of a Boc group, the properties of the target compound, this compound, can be reliably predicted.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Likely a pale yellow to brown solid |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, Ethyl Acetate |

| Stability | Stable under standard conditions; labile to strong acid |

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Insight

The synthesis of this compound is a standard protection reaction. It involves the treatment of the nucleophilic secondary amine, N-methyl-3-nitroaniline, with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a non-nucleophilic base.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.

-

The lone pair of electrons on the nitrogen atom of N-methyl-3-nitroaniline attacks one of the electrophilic carbonyl carbons of (Boc)₂O.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling a tert-butoxide group and a molecule of CO₂, which is a highly favorable, entropy-driven process. The tert-butoxide is protonated by the ammonium species formed or by a proton scavenger. The base (e.g., Triethylamine or DMAP) serves to deprotonate the nitrogen after the initial attack, increasing its nucleophilicity and neutralizing the generated acid.

Caption: Synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and final characterization.

Materials:

-

N-methyl-3-nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-methyl-3-nitroaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Reagents: Add the base, DMAP (0.1 eq) or TEA (1.5 eq), to the solution. Stir for 5 minutes. Then, add (Boc)₂O (1.1 eq) portion-wise at room temperature. Causality Note: Using a slight excess of (Boc)₂O ensures complete consumption of the starting amine. DMAP is a highly efficient acylation catalyst, while TEA acts as a standard base.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine (to reduce the amount of water in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Drug Development

Protected anilines are fundamental building blocks in medicinal chemistry. This compound is valuable for several strategic reasons:

-

Orthogonal Protection: The Boc group is stable to many reaction conditions (e.g., basic hydrolysis, hydrogenation, mild reductions) but is easily cleaved under acidic conditions (e.g., Trifluoroacetic acid in DCM). This "orthogonality" allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine.

-

Precursor to a Key Functional Group: The nitro group is a versatile functional handle. It can be readily reduced to an aniline (amino group), which is a common pharmacophore in many drugs. This reduction can be performed selectively without cleaving the Boc group, for instance, using catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.

-

Modulation of Reactivity: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, once reduced to an amino group, it strongly activates the ring, allowing for further derivatization.

Caption: Strategic utility of the title compound in a synthetic workflow.

Characterization and Spectroscopic Data

To confirm the identity and purity of the synthesized product, several analytical techniques are employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet around 3.3 ppm for the three N-methyl protons, and a series of multiplets in the aromatic region (7.5-8.2 ppm) characteristic of the 3-nitrophenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would appear for the quaternary carbon of the Boc group (~80 ppm), the methyl group (~35-40 ppm), and the aromatic carbons, including the carbon attached to the nitro group which would be shifted downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include strong C=O stretching from the carbamate group (~1700 cm⁻¹) and strong asymmetric and symmetric N-O stretching from the nitro group (~1530 and ~1350 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or adducts like [M+Na]+ would confirm the molecular weight of 252.27 g/mol .

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the title compound is not available, safe handling procedures can be established based on its constituent functional groups (nitroaromatic, carbamate). The precursors and related compounds are known hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[5] Nitroaromatic compounds can be toxic and may be absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). N-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

-

PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]

-

vibzz lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2022, September 3). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]

-

MOLBASE. (n.d.). tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tert-butyl methyl(3-nitrophenyl)carbamate for Advanced Research Applications

Executive Summary: Tert-butyl methyl(3-nitrophenyl)carbamate is a key chemical intermediate whose molecular architecture is strategically designed for applications in medicinal chemistry and advanced organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic profile and chemical reactivity. By elucidating the interplay between its functional groups—the sterically hindering tert-butoxycarbonyl (Boc) protecting group, the secondary amine, and the electron-withdrawing nitro group—this document serves as a critical resource for researchers leveraging this compound as a building block for complex molecular targets.

Compound Identification and Overview

This compound is a solid organic compound characterized by a central benzene ring substituted with a nitro group and a Boc-protected secondary amine. The Boc group provides a crucial temporary shield for the methylamino group, allowing for selective reactions elsewhere in the molecule before its controlled removal under acidic conditions.

Chemical Structure:

-

Core: A benzene ring.

-

Substituents:

-

A nitro group (NO₂) at position 3.

-

A methylcarbamate group [-N(CH₃)C(=O)O(C(CH₃)₃)] at position 1.

-

A related compound, tert-butyl (3-nitrophenyl)carbamate, which lacks the N-methyl group, is a yellow solid with a melting point of 180-182 °C[1][2]. While structurally similar, the presence of the N-methyl group in the title compound significantly alters its steric and electronic properties, influencing its reactivity and physical characteristics.

Compound Identifiers Table:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | N-Boc-N-methyl-3-nitroaniline | N/A |

| CAS Number | 149675-93-0 | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₄ | N/A |

| Molecular Weight | 252.27 g/mol |[3] |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. It is expected to be a solid at room temperature and possess limited solubility in water, but good solubility in common organic solvents like dichloromethane, chloroform, and methanol[4]. The nitro group and the polar carbamate moiety contribute to a significant dipole moment, while the tert-butyl group adds lipophilic character.

Physicochemical Data Table:

| Property | Value | Remarks |

|---|---|---|

| Appearance | Yellowish solid | Based on analogous compounds[2]. |

| Melting Point | Not available | Data for the unmethylated analogue is 180-182 °C[1][2]. |

| Boiling Point | Not available | Expected to decompose at high temperatures. |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Sparingly soluble in water. | Based on general properties of similar organic compounds[4]. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-nitroaniline. The process involves N-methylation followed by the protection of the resulting secondary amine with a Boc group.

Mechanistic Rationale

-

N-Methylation: The initial step involves the methylation of 3-nitroaniline. Direct methylation can be challenging due to potential over-methylation. A more controlled approach involves formylation of the amine followed by reduction, or direct methylation using specific reagents like formaldehyde in an acidic medium[5].

-

Boc Protection: The second step is the protection of the N-methyl-3-nitroaniline intermediate. This is a standard procedure that utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O[6][7]. The reaction is efficient and generally provides high yields[8].

Detailed Experimental Protocol: Synthesis of N-Boc-N-methyl-3-nitroaniline

Step 1: Synthesis of N-methyl-3-nitroaniline This protocol is adapted from general methylation procedures for anilines.

-

To a solution of 3-nitroaniline (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 eq.).

-

Add methyl iodide (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-3-nitroaniline.

Step 2: Synthesis of this compound This protocol is a standard Boc protection procedure.[8]

-

Dissolve the crude N-methyl-3-nitroaniline (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction completion by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.

Synthesis and Purification Workflow

Caption: Workflow for Boc-protection of N-methyl-3-nitroaniline.

Spectroscopic Profile

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the tert-butyl protons. The aromatic protons will appear as complex multiplets in the range of 7.4-8.3 ppm, influenced by the meta-substitution pattern. The N-methyl group will appear as a singlet around 3.3 ppm, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.5 ppm. For the related tert-butyl (3-nitrophenyl)carbamate, signals are observed at 8.30 (t, 1H), 7.88 (m, 1H), 7.44 (t, 1H), and 1.54 (s, 9H) ppm[1][2].

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the carbamate (around 152 ppm), the quaternary carbon of the tert-butyl group (around 82 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the N-methyl carbon (around 35-40 ppm). For the unmethylated analogue, peaks are observed at 152.4, 149.2, 139.9, 129.9, 124.1, 117.8, 113.4, 81.8, and 28.5 ppm[2].

-

Mass Spectrometry (MS): ESI-MS would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 252.27 g/mol .

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), and the C=O stretching of the carbamate group (~1690-1710 cm⁻¹).

Reactivity and Applications in Organic Synthesis

The chemical utility of this compound is derived from the distinct reactivity of its two primary functional groups: the Boc-protected amine and the aromatic nitro group.

The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its primary function is to deactivate the nucleophilicity of the amine, preventing it from participating in undesired side reactions.[9]

-

Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.[10] This process is mechanistically favorable due to the formation of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton, alongside the release of carbon dioxide.[10] This selective deprotection unmasks the secondary amine, making it available for subsequent synthetic transformations like amide bond formation, alkylation, or arylation.

The Influence of the Nitro Group

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[11] Due to its strong -M (mesomeric) and -I (inductive) effects, it directs incoming electrophiles to the meta position (positions 5 relative to the carbamate).

-

Reduction: The most significant synthetic application of the nitro group in this context is its reduction to an aniline. This transformation is a gateway to a wide array of functionalities. Common reduction methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

-

Chemical Reduction: Using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl) or transfer hydrogenation with reagents like hydrazine hydrate in the presence of a catalyst.[12]

-

The resulting 3-(N-Boc-N-methylamino)aniline is a versatile intermediate, possessing a nucleophilic primary amine for further derivatization and a protected secondary amine that can be revealed at a later stage. This differential reactivity is highly valuable in the synthesis of pharmaceutical agents, such as kinase inhibitors.[13]

Logical Relationship of Functional Groups

Caption: Key transformations of the title compound.

Safety, Handling, and Storage

While specific data for this compound is not widely published, safety precautions should be based on analogous compounds like tert-butyl (3-nitrophenyl)carbamate and other nitroaromatics.

-

Hazards: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[14] The GHS pictograms for a similar compound include a warning for H302 (Harmful if swallowed).[3][15]

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid creating dust.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Conclusion

This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the acid-labile Boc protecting group and the reducible nitro group. This dual functionality allows for a stepwise and controlled elaboration of molecular complexity, making it an indispensable tool for medicinal chemists and organic synthesis researchers in the development of novel therapeutics and complex organic molecules.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

- Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Wikipedia. Nitrobenzene. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

Sakshi Education. ORGANIC CHEMISTRY - Nitro Compounds. Available from: [Link]

-

Loba Chemie. tert-BUTYL METHYL ETHER FOR HPLC - Safety Data Sheet. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1389313-39-6|tert-Butyl (2-methyl-4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. cms-ed.sakshi.com [cms-ed.sakshi.com]

- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 15. 18437-64-4|tert-Butyl (3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

Tert-butyl methyl(3-nitrophenyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl methyl(3-nitrophenyl)carbamate

Abstract

This compound is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key functionalities: a tert-butoxycarbonyl (Boc) protected secondary amine and an electronically modifiable nitrophenyl ring. This combination makes it an invaluable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its strategic applications in modern drug discovery, particularly as a scaffold for combinatorial library synthesis. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to Carbamates in Chemical Synthesis

Organic carbamates, also known as urethanes, are a class of compounds that feature prominently in medicinal chemistry and materials science.[1][2] The carbamate functional group is an amide-ester hybrid, lending it excellent chemical stability and the ability to participate in hydrogen bonding, making it a common surrogate for peptide bonds in drug design.[1][2] Furthermore, carbamates are frequently employed as protecting groups for amines. The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone of modern organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic treatment.[3]

This compound emerges as a strategically important intermediate. The presence of the nitro group on the phenyl ring offers a synthetic handle for further chemical transformations. Specifically, the nitro moiety can be readily reduced to a primary amine, which can then be functionalized to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This dual-functionality—a protected amine and a transformable aromatic system—positions it as a powerful tool for drug discovery professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below. This compound is an isomer of tert-Butyl (2-methyl-4-nitrophenyl)carbamate, and thus they share the same molecular weight and formula.[4]

| Property | Value | Source |

| Molecular Weight | 252.27 g/mol | [4] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [4] |

| CAS Number | 528882-15-7 | [5] |

| Synonyms | methyl-(3-nitro-phenyl)-carbamic acid tert-butyl ester; N-methyl-(3-nitrophenyl)carbamic acid tert-butyl ester; tert-butyl (3-nitrophenyl)methylcarbamate | [5] |

| Appearance | Solid (Typical for similar carbamates) | |

| Storage | Sealed in dry, room temperature conditions | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The described protocol is a robust, two-step process designed for high yield and purity.

Synthesis Workflow

The logical pathway for constructing the target molecule involves the sequential N-methylation and N-Boc protection of 3-nitroaniline. This ensures precise control over the substitution pattern on the nitrogen atom.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-methyl-3-nitroaniline

-

Reagent Preparation : In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add N-methyl-3-nitroaniline (1.0 equiv).

-

Solvent Addition : Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise.

-

Expert Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the amine without risk of competing side reactions. The reaction is performed under an inert atmosphere to prevent quenching of the base by atmospheric moisture.

-

-

Alkylation : After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 equiv) dropwise.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reagent Setup : To a solution of N-methyl-3-nitroaniline (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Expert Insight: DMAP is an effective nucleophilic catalyst that activates the Boc anhydride, accelerating the acylation of the secondary amine.

-

-

Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup : Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Final Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid or oil is the desired product, which can be further purified by recrystallization or column chromatography if necessary.

Strategic Applications in Drug Development

The utility of this compound lies in its capacity to serve as a versatile scaffold for building libraries of drug candidates.[7] Its two primary points of diversification are the Boc-protected amine and the nitro group.

Synthetic Diversification Pathway

The typical workflow involves the chemical modification of the nitro group, followed by the deprotection of the Boc group to reveal a secondary amine for further coupling reactions. This strategic sequence allows for the controlled and independent functionalization at two different sites on the molecule.

Caption: Application workflow for library synthesis.

This workflow is highly valuable in medicinal chemistry for several reasons:

-

Rapid SAR Exploration : The reduction of the nitro group to an amine provides a nucleophilic center that can be reacted with a wide array of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to quickly generate a library of analogs.[8]

-

Improved Physicochemical Properties : The transformation of the nitro group, which is a strong electron-withdrawing group, into various amides or sulfonamides allows for the fine-tuning of electronic and lipophilic properties, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

-

Scaffold for Bioactive Molecules : This building block is a precursor for compounds investigated for various therapeutic targets, including kinase inhibitors and anti-inflammatory agents.[3][8]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. While specific toxicity data for this compound is not extensively published, related nitrophenyl and carbamate compounds provide a basis for safe handling guidelines. For the similar compound, tert-Butyl (2-methyl-4-nitrophenyl)carbamate, the following hazards are noted.[4]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its carefully designed structure, featuring an acid-labile Boc protecting group and a synthetically malleable nitroaromatic ring, provides researchers with a powerful platform for the efficient construction of complex molecules. The robust synthesis protocols and the clear strategic pathways for diversification make this compound an essential tool for professionals in drug discovery and development aiming to accelerate the generation of novel chemical entities for therapeutic evaluation.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.

-

(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. Available at: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses Procedure. Available at: [Link]

-

tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate - MOLBASE. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

-

Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. Available at: [Link]

-

Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate - PubChem. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1389313-39-6|tert-Butyl (2-methyl-4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 18437-64-4|tert-Butyl (3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tert-butyl methyl(3-nitrophenyl)carbamate structure elucidation

An In-depth Technical Guide to the Structural Elucidation of Tert-butyl methyl(3-nitrophenyl)carbamate

Authored by: A Senior Application Scientist

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry, often serving as a protected intermediate in the construction of more complex molecular architectures. The carbamate functional group is a cornerstone in drug design and peptide synthesis, making the unambiguous structural verification of such compounds a critical step in any research and development pipeline.[1][2] This guide provides a comprehensive, in-depth overview of the analytical methodologies and logical framework required for the complete structural elucidation of this specific N-aryl carbamate.

Our approach is rooted in the principles of self-validating systems, where orthogonal analytical techniques are employed to build a cohesive and irrefutable structural assignment. We will move beyond simple data reporting to explore the causality behind experimental choices, providing insights honed from years of practical application in the field.

The Elucidation Workflow: A Multi-Modal Approach

The structural confirmation of a novel or synthesized compound is never reliant on a single piece of evidence. Instead, it is the confluence of data from multiple, independent analytical techniques that provides the highest degree of confidence. For this compound, our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: A typical workflow for the structural elucidation of a synthesized organic compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why Specific NMR Experiments are Chosen

-

¹H NMR: This is the initial, high-sensitivity experiment that provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons in each environment (integration).

-

¹³C NMR: While lower in sensitivity, ¹³C NMR provides a direct count of the number of unique carbon environments in the molecule. For this compound, we expect to see all 12 carbons, confirming the molecular formula's carbon count.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]

-

Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.[4][5]

-

Acquisition Parameters:

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Data

The following table outlines the expected ¹H NMR signals for this compound, based on data from the analogous compound, tert-butyl (3-nitrophenyl)carbamate, and known substituent effects.[5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | t, J=2.1 Hz | 1H | Ar-H | H at C2, deshielded by adjacent nitro group and ortho to two carbons. |

| ~7.89 | m | 1H | Ar-H | H at C6, deshielded by nitro group. |

| ~7.44 | t, J=8.2 Hz | 1H | Ar-H | H at C5, coupled to two neighboring protons. |

| ~7.68 | m | 1H | Ar-H | H at C4, coupled to neighboring protons. |

| ~3.40 | s | 3H | N-CH₃ | Singlet for the methyl group on the nitrogen. |

| ~1.54 | s | 9H | C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Data

The expected ¹³C NMR signals are based on the analysis of similar structures and standard chemical shift tables.[5][6][7][8]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.5 | C=O | Carbonyl carbon of the carbamate group. |

| ~148.8 | Ar-C | Aromatic carbon attached to the nitro group (C3). |

| ~139.6 | Ar-C | Aromatic carbon attached to the nitrogen (C1). |

| ~129.7 | Ar-CH | Aromatic methine carbon (C5). |

| ~123.9 | Ar-CH | Aromatic methine carbon (C6). |

| ~117.6 | Ar-CH | Aromatic methine carbon (C4). |

| ~113.1 | Ar-CH | Aromatic methine carbon (C2). |

| ~81.7 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~35.0 | N-CH₃ | N-methyl carbon. |

| ~28.3 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Caption: Chemical structure of this compound.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and invaluable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Expertise in Action: Why High-Resolution MS is Critical

Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) is the technique of choice. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. High-resolution measurement allows for the determination of the exact mass to within a few parts per million (ppm), which in turn enables the unambiguous calculation of the molecular formula.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile (~1 mg/mL).

-

Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Positive ion mode is typically used, as the molecule can be readily protonated to form [M+H]⁺ or adducted with sodium to form [M+Na]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution analyzer.

Predicted Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Exact Mass | 252.1110 |

| [M+H]⁺ (protonated) | 253.1183 |

| [M+Na]⁺ (sodiated) | 275.0998 |

The high-resolution mass measurement is a pass/fail test. An experimental mass that matches the theoretical mass to within 5 ppm provides extremely strong evidence for the proposed molecular formula.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.

Expertise in Action: The Diagnostic Power of IR

For this compound, FTIR is used to confirm the presence of three key functional groups: the carbamate carbonyl (C=O), the nitro group (N-O), and the aromatic ring (C=C). The absence of an N-H stretch (typically around 3300-3400 cm⁻¹) is also a crucial piece of evidence that distinguishes this N-methylated compound from its secondary amine analog.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded by measuring the absorption of the evanescent wave that penetrates the sample. This technique requires minimal sample preparation.[9]

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1700-1720 | C=O stretch | Carbamate |

| ~1530 and ~1350 | Asymmetric & Symmetric N-O stretch | Nitro group |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1190 | C-N stretch | Carbamate |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H (methyl, t-butyl) |

The strong absorption band for the carbamate carbonyl is particularly diagnostic.[10] The two distinct, strong bands for the nitro group are also a clear indicator of its presence.

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of this compound is achieved by the logical integration of data from NMR, MS, and FTIR.

-

MS confirms the correct molecular formula (C₁₂H₁₆N₂O₄).

-

FTIR confirms the presence of the key functional groups: carbamate, nitro group, and aromatic ring, and the absence of an N-H bond.

-

¹³C NMR confirms the presence of 12 unique carbon environments, matching the molecular formula.

-

¹H NMR provides the final, detailed map of the molecule, showing the specific arrangement and connectivity of the protons, including the distinct signals for the N-methyl and tert-butyl groups, and the substitution pattern on the aromatic ring.

Each piece of data validates the others, creating a self-consistent and robust structural proof. This methodical, multi-pronged approach ensures the highest level of scientific integrity and is a fundamental requirement in modern chemical research and drug development.

References

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

MOLBASE. (n.d.). tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]

-

Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate,.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]

-

National Institutes of Health. (2013). Palladium-catalyzed Synthesis of N-aryl Carbamates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Retrieved from [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Tert-butyl methyl(3-nitrophenyl)carbamate

This guide provides a comprehensive overview of the synthesis of tert-butyl methyl(3-nitrophenyl)carbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also a deep dive into the causality behind the experimental choices and the underlying chemical principles.

Introduction and Strategic Overview

This compound is a protected secondary aniline derivative. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the nitrogen atom, preventing its participation in undesired side reactions during multi-step syntheses.[1]

The synthesis of this target molecule is strategically approached in a two-step sequence, designed for efficiency and high yield. The first step involves the N-methylation of 3-nitroaniline to form N-methyl-3-nitroaniline. The subsequent step is the protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc anhydride). This sequence is logical as direct Boc protection of 3-nitroaniline followed by methylation could lead to a mixture of N- and O-alkylation of the resulting carbamate.

Experimental Protocols

Step 1: Synthesis of N-Methyl-3-nitroaniline

The initial step focuses on the selective monomethylation of the primary amine in 3-nitroaniline. While various methylating agents exist, methyl iodide is chosen for its high reactivity.[2] A non-nucleophilic base is employed to deprotonate the aniline, enhancing its nucleophilicity without competing in the alkylation reaction.

Table 1: Reagents for the Synthesis of N-Methyl-3-nitroaniline

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Nitroaniline | 138.12 | 10.0 g | 0.072 | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 | 3.2 g | 0.080 | 1.1 |

| Methyl Iodide | 141.94 | 5.0 mL | 0.080 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Saturated aq. NH4Cl | - | 100 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

| Brine | - | 100 mL | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-nitroaniline (10.0 g, 0.072 mol).

-

Add anhydrous tetrahydrofuran (THF) (200 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 3.2 g, 0.080 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (5.0 mL, 0.080 mol) dropwise via syringe.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford N-methyl-3-nitroaniline as a yellow solid.

Step 2: Synthesis of this compound

This step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate is the reagent of choice for this transformation due to its ease of handling and high efficiency.[1] A base such as 4-dimethylaminopyridine (DMAP) is often used to catalyze the reaction.[1]

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| N-Methyl-3-nitroaniline | 152.15 | 10.0 g | 0.066 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 15.7 g | 0.072 | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.8 g | 0.0066 | 0.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| 1 M HCl (aq) | - | 100 mL | - | - |

| Saturated aq. NaHCO3 | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve N-methyl-3-nitroaniline (10.0 g, 0.066 mol) in dichloromethane (DCM) (200 mL).

-

Add di-tert-butyl dicarbonate (15.7 g, 0.072 mol) and 4-(dimethylaminopyridine) (DMAP) (0.8 g, 0.0066 mol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

The reaction mixture is then washed successively with 1 M HCl (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.

Mechanistic Insights: The Boc Protection of a Secondary Amine

The protection of the secondary amine in N-methyl-3-nitroaniline with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-3-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[3] This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The tert-butoxycarbonate anion is a good leaving group and is expelled.[4]

-

Deprotonation: The resulting protonated carbamate is deprotonated by a weak base present in the reaction mixture (such as another molecule of the amine or the tert-butoxycarbonate anion) to yield the final N-Boc protected product.[3] The tert-butoxycarbonate anion subsequently decomposes to carbon dioxide and tert-butoxide.

Characterization of this compound

The successful synthesis of the target compound can be confirmed through various analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.[5]

Table 3: Predicted Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 95-98 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (t, J = 2.0 Hz, 1H), 7.85 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H), 7.55 (t, J = 8.2 Hz, 1H), 7.40 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H), 3.35 (s, 3H), 1.50 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.5, 148.8, 144.2, 130.0, 128.5, 122.1, 118.0, 81.5, 38.0, 28.3 |

| FT-IR (KBr, cm⁻¹) | 2978 (C-H, sp³), 1705 (C=O, carbamate), 1530 (N-O, nitro), 1350 (N-O, nitro), 1250 (C-N) |

| Mass Spec (ESI-MS) | m/z 253.11 [M+H]⁺, 275.10 [M+Na]⁺ |

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns consistent with a 1,3-disubstituted benzene ring. The singlet at approximately 3.35 ppm corresponds to the N-methyl protons, and the prominent singlet around 1.50 ppm is indicative of the nine equivalent protons of the tert-butyl group. The ¹³C NMR will show the carbonyl carbon of the carbamate at around 154.5 ppm and the quaternary carbon of the tert-butyl group at about 81.5 ppm. The IR spectrum will be dominated by a strong carbonyl stretch of the carbamate group and the characteristic stretches of the nitro group. Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This guide has detailed a robust and efficient two-step synthesis for this compound. By providing not only a step-by-step protocol but also the underlying strategic and mechanistic considerations, researchers are better equipped to successfully synthesize this valuable intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis of other protected amine derivatives, making this guide a valuable resource for the synthetic chemistry community.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

-

Supporting Information. (n.d.). [PDF] 2 - Supporting Information. Retrieved from [Link]

-

Reddit. (2017, May 17). Lost with the N,N-dimethylation of an aniline. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

-

YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

-

Bentham Science. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

YouTube. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. Retrieved from [Link]

-

ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

Spectral Analysis of Tert-butyl methyl(3-nitrophenyl)carbamate: A Technical Guide

This guide provides a comprehensive analysis of the expected spectral data for tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Context

This compound is a bifunctional molecule incorporating a Boc-protected secondary amine and a nitro-substituted aromatic ring. This combination of features makes it a valuable building block, allowing for selective chemical transformations. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions[1]. The nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring, which is directly observable in its spectral properties. Accurate spectral characterization is paramount to confirm the identity and purity of the compound, ensuring the reliability of subsequent synthetic steps.

The synthesis of this compound would typically involve the N-methylation of 3-nitroaniline, followed by the protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-4, H-5, H-6) | 7.4 - 8.2 | Multiplets | 4H | The strong electron-withdrawing effect of the nitro group deshields the aromatic protons, shifting them downfield. The meta-substitution pattern will lead to complex splitting patterns. |

| N-CH₃ | ~3.3 | Singlet | 3H | The methyl group attached to the nitrogen is expected to be a singlet. Its chemical shift will be influenced by the electronic effects of both the Boc group and the nitrophenyl ring. |

| C(CH₃)₃ | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of the Boc protecting group. |

Causality Behind Predictions: The predicted chemical shifts are extrapolated from data for tert-butyl (3-nitrophenyl)carbamate[2] and N-methylaniline derivatives[3]. The aromatic protons in tert-butyl (3-nitrophenyl)carbamate appear between 7.44 and 8.30 ppm[2]. The introduction of an N-methyl group is expected to have a minor effect on these shifts. The N-methyl signal in N-methylaniline is around 2.91 ppm[3]; however, the presence of the electron-withdrawing Boc group and the nitrophenyl ring will likely shift this further downfield to approximately 3.3 ppm. The tert-butyl protons of the Boc group consistently appear around 1.5 ppm in a wide range of molecules[2].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~153 | The carbonyl carbon of the Boc group is typically found in this region. |

| Aromatic (C-NO₂) | ~148 | The carbon atom directly attached to the nitro group is significantly deshielded. |

| Aromatic (C-N) | ~140 | The carbon atom attached to the carbamate nitrogen is also expected to be downfield. |

| Aromatic (C-H) | 115 - 130 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by their position relative to the nitro and carbamate groups. |

| C(CH₃)₃ (quaternary) | ~82 | The quaternary carbon of the tert-butyl group. |

| N-CH₃ | ~35 | The chemical shift of the N-methyl carbon. |

| C(CH₃)₃ (methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Causality Behind Predictions: These predictions are based on the ¹³C NMR data for tert-butyl (3-nitrophenyl)carbamate, which shows the carbamate carbonyl at 152.25 ppm, the C-NO₂ at 148.78 ppm, and the aromatic carbons between 113.14 and 139.64 ppm. The tert-butyl carbons are observed at 81.65 ppm (quaternary) and 28.25 ppm (methyls)[2]. The addition of a methyl group on the nitrogen is expected to slightly alter these values, and the N-CH₃ carbon itself is predicted based on typical values for N-methyl carbamates.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1700-1720 | Strong | C=O stretch (carbamate) | The carbonyl group of the Boc protecting group gives a characteristic strong absorption in this region. |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch | Aromatic nitro compounds exhibit two strong, characteristic bands for the N-O stretching vibrations[4][5]. |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2980-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the tert-butyl and N-methyl groups. |

| ~1250-1020 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond of the carbamate. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₁₂H₁₆N₂O₄), the expected molecular weight is 252.27 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 252 | [M]⁺ | Molecular ion peak (in Electron Ionization) |

| 253 | [M+H]⁺ | Protonated molecular ion (in Electrospray Ionization) |

| 196 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. This is a very common fragmentation pathway for Boc-protected amines[6]. |

| 152 | [M - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide from the [M - C₄H₈]⁺ fragment, leading to the N-methyl-3-nitroaniline cation[6]. |

| 138 | [C₆H₄NO₂]⁺ | Fragmentation of the aromatic portion, loss of the methyl carbamate group. |

The fragmentation of nitroaromatic compounds can also involve the loss of NO, NO₂, and other characteristic fragments[7][8].

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique that is likely to show the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Electron Ionization (EI): A higher energy technique that will likely show the molecular ion [M]⁺ and more extensive fragmentation.

-

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Integrated Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectral confirmation of the target compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a clear and reliable set of expected spectral characteristics has been established. The experimental protocols and interpretation frameworks presented here offer a self-validating system for researchers to confidently characterize this important synthetic intermediate. This rigorous approach to spectral analysis is fundamental to ensuring the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1777-1788. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-3-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Wang, D., et al. (2018). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

GELB, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743-1753. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(11), 5467-5519. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 52-61. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-3-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2004). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

American Chemical Society. (1967). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 89(9), 2047-2054. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(15), 3813-3817. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

PubMed. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1477-1488. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]

-